![molecular formula C17H16Cl2O3 B14235079 2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2,4-dimethyl-1,3-dioxolane CAS No. 441347-97-3](/img/structure/B14235079.png)
2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2,4-dimethyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2,4-dimethyl-1,3-dioxolane is a member of the class of dioxolanes. It is a broad-spectrum fungicide with novel broad-range activity, commonly used as a spray or seed treatment. This compound is moderately toxic to humans, mammals, birds, and most aquatic organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2,4-dimethyl-1,3-dioxolane involves several steps:
Epoxidation Reaction: This can be performed using sulfur ylide and 4-phenoxybenzaldehyde to obtain 2-(4-phenoxyphenyl)oxirane.
Reduction and Cyclization: Reducing 2-halo-1-(4-phenoxyphenyl)ethanone with sodium borohydride, followed by cyclization in the presence of sodium hydroxide.
Oxidation: Oxidizing 4-phenoxystyrene using hydrogen peroxide or KHSO5 to obtain the desired compound.
Industrial Production Methods
The industrial production of this compound typically involves the same synthetic routes but optimized for large-scale production. The methods are designed to be efficient, with high raw material conversion rates and product selectivity, while minimizing harm to human health and the environment .
Chemical Reactions Analysis
Types of Reactions
2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2,4-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using common oxidizing agents like hydrogen peroxide.
Reduction: Sodium borohydride is commonly used for the reduction of intermediate compounds.
Substitution: The compound can undergo substitution reactions, particularly involving the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, KHSO5.
Reducing Agents: Sodium borohydride.
Cyclization Agents: Sodium hydroxide.
Major Products
The major products formed from these reactions include various intermediates and the final fungicidal compound, this compound .
Scientific Research Applications
2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2,4-dimethyl-1,3-dioxolane is widely used in scientific research due to its fungicidal properties. Its applications include:
Mechanism of Action
The compound exerts its effects by inhibiting sterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. This inhibition disrupts the fungal cell membrane, leading to cell death . The molecular targets include the enzyme sterol 14α-demethylase, and the pathways involved are those related to ergosterol biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Difenoconazole: A similar fungicide with a broad spectrum of activity.
Propiconazole: Another triazole fungicide with similar applications.
Tebuconazole: Known for its effectiveness against a wide range of fungal diseases.
Uniqueness
2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2,4-dimethyl-1,3-dioxolane is unique due to its specific molecular structure, which provides a broad range of fungicidal activity and moderate toxicity, making it suitable for various agricultural applications .
Properties
IUPAC Name |
2-[2-chloro-4-(4-chlorophenoxy)phenyl]-2,4-dimethyl-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O3/c1-11-10-20-17(2,22-11)15-8-7-14(9-16(15)19)21-13-5-3-12(18)4-6-13/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSNWZDROXZXPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(O1)(C)C2=C(C=C(C=C2)OC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30707732 |
Source


|
| Record name | 2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2,4-dimethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30707732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
441347-97-3 |
Source


|
| Record name | 2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2,4-dimethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30707732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
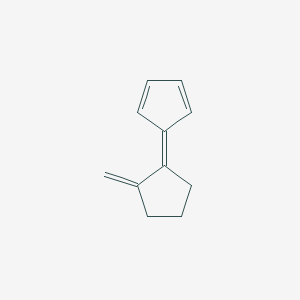
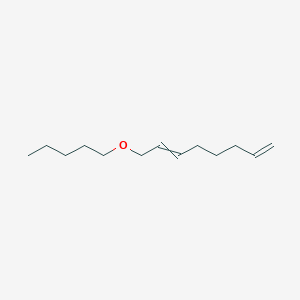
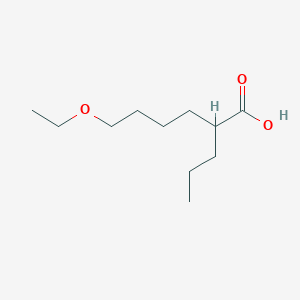
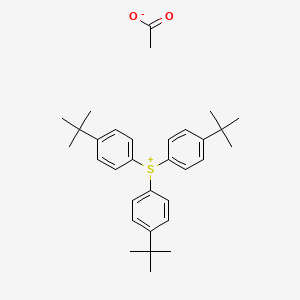
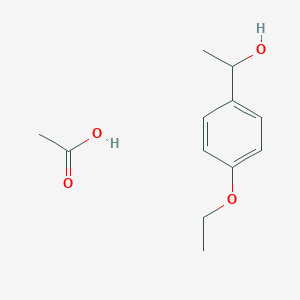
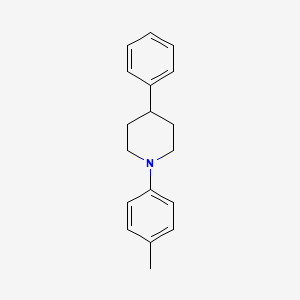
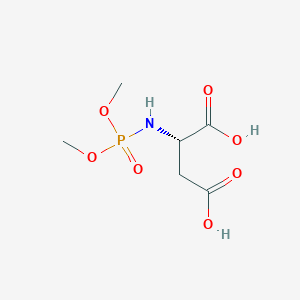
![2-[2-(2-Chloro-4-methylphenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B14235029.png)

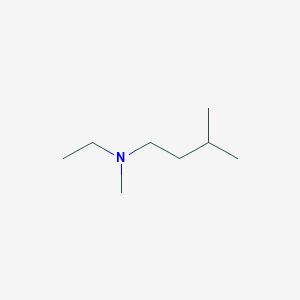
![Dimethyl [(3S)-5-phenylpent-1-en-3-yl]propanedioate](/img/structure/B14235049.png)
![1H-Pyrrolo[2,1-c][1,4]oxazin-1-one, 6-benzoyl-3,4-dihydro-](/img/structure/B14235058.png)
![5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxocyclobutyl)pyrimidine-2,4-dione](/img/structure/B14235060.png)
![1H-Pyrrolo[2,1-F][1,4,7]dioxazonine](/img/structure/B14235067.png)
